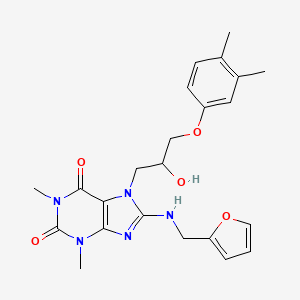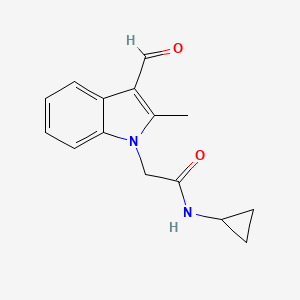
N-Cyclopropyl-2-(3-formyl-2-methyl-indol-1-yl)-acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-Cyclopropyl-2-(3-formyl-2-methyl-indol-1-yl)-acetamide (NCFIA) is a cyclic organic compound with a molecular formula of C15H15NO3. It is an indole derivative, which is a type of heterocyclic compound containing an aromatic ring with nitrogen atoms. NCFIA has been found to have a wide range of applications in scientific research, including in the fields of medicinal chemistry, biochemistry, and physiology.
作用机制
N-Cyclopropyl-2-(3-formyl-2-methyl-indol-1-yl)-acetamide has been found to act as an agonist of the serotonin 5-HT2A receptor, which is involved in the regulation of various physiological processes, such as mood, appetite, sleep, and memory. N-Cyclopropyl-2-(3-formyl-2-methyl-indol-1-yl)-acetamide binds to the receptor and activates it, leading to the release of various neurotransmitters, such as serotonin, dopamine, and norepinephrine. This activation of the receptor leads to the physiological effects of N-Cyclopropyl-2-(3-formyl-2-methyl-indol-1-yl)-acetamide.
Biochemical and Physiological Effects
N-Cyclopropyl-2-(3-formyl-2-methyl-indol-1-yl)-acetamide has been found to have a wide range of biochemical and physiological effects. In vitro studies have shown that N-Cyclopropyl-2-(3-formyl-2-methyl-indol-1-yl)-acetamide is capable of inhibiting the activity of various enzymes, such as cytochrome P450 and cytochrome b5. This inhibition of enzyme activity can lead to changes in the metabolism of drugs and other xenobiotics. N-Cyclopropyl-2-(3-formyl-2-methyl-indol-1-yl)-acetamide has also been found to have antidepressant-like effects in animal models, which is thought to be due to its agonist activity at the serotonin 5-HT2A receptor.
实验室实验的优点和局限性
N-Cyclopropyl-2-(3-formyl-2-methyl-indol-1-yl)-acetamide has several advantages for use in laboratory experiments. It is relatively easy to synthesize, and it is stable and non-toxic. Additionally, its agonist activity at the serotonin 5-HT2A receptor makes it a useful tool for studying the effects of indole derivatives on various physiological processes. However, N-Cyclopropyl-2-(3-formyl-2-methyl-indol-1-yl)-acetamide also has some limitations for use in laboratory experiments. It is not water-soluble, and it is not very stable in acidic or basic conditions.
未来方向
There are several potential future directions for N-Cyclopropyl-2-(3-formyl-2-methyl-indol-1-yl)-acetamide research. One potential direction is to further study the effects of N-Cyclopropyl-2-(3-formyl-2-methyl-indol-1-yl)-acetamide on various physiological processes, such as cell signaling, gene expression, and enzyme activity. Additionally, N-Cyclopropyl-2-(3-formyl-2-methyl-indol-1-yl)-acetamide could be used as a starting material for the synthesis of various indole derivatives, which could be studied for their potential therapeutic applications. Finally, N-Cyclopropyl-2-(3-formyl-2-methyl-indol-1-yl)-acetamide could be used as a tool to study the effects of indole derivatives on various physiological processes, such as mood, appetite, sleep, and memory.
合成方法
N-Cyclopropyl-2-(3-formyl-2-methyl-indol-1-yl)-acetamide can be synthesized by a multi-step process. The first step involves the reaction of cyclopropyl bromide with 2-methyl-3-formyl-indole in the presence of a base such as sodium hydroxide. This reaction forms the cyclopropyl ring of N-Cyclopropyl-2-(3-formyl-2-methyl-indol-1-yl)-acetamide. The second step involves the addition of acetic anhydride to the intermediate, which forms the acetamide group. The final step involves the hydrolysis of the acetamide group to form N-Cyclopropyl-2-(3-formyl-2-methyl-indol-1-yl)-acetamide.
科学研究应用
N-Cyclopropyl-2-(3-formyl-2-methyl-indol-1-yl)-acetamide has been used in various scientific research applications, including medicinal chemistry, biochemistry, and physiology. In medicinal chemistry, N-Cyclopropyl-2-(3-formyl-2-methyl-indol-1-yl)-acetamide has been used as a starting material for the synthesis of various indole derivatives, which have been studied for their potential therapeutic applications. In biochemistry, N-Cyclopropyl-2-(3-formyl-2-methyl-indol-1-yl)-acetamide has been used as a substrate for various enzymes, such as cytochrome P450 and cytochrome b5, which are involved in the metabolism of drugs and other xenobiotics. In physiology, N-Cyclopropyl-2-(3-formyl-2-methyl-indol-1-yl)-acetamide has been used as a tool to study the effects of indole derivatives on various physiological processes, such as cell signaling, gene expression, and enzyme activity.
属性
IUPAC Name |
N-cyclopropyl-2-(3-formyl-2-methylindol-1-yl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O2/c1-10-13(9-18)12-4-2-3-5-14(12)17(10)8-15(19)16-11-6-7-11/h2-5,9,11H,6-8H2,1H3,(H,16,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADGDGNJSDGENBT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1CC(=O)NC3CC3)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

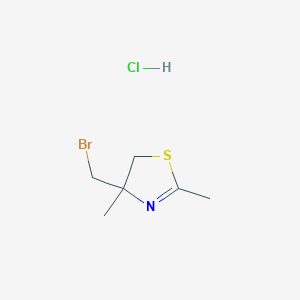

![N-(2-chloro-6-methylphenyl)-2-({3-ethyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2388196.png)
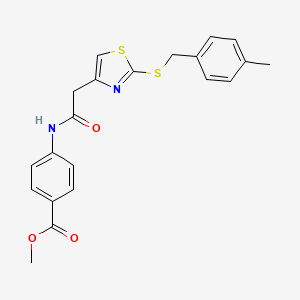
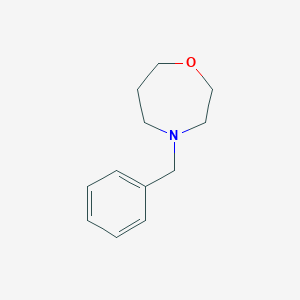
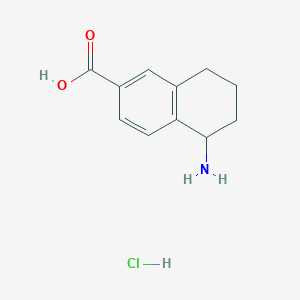
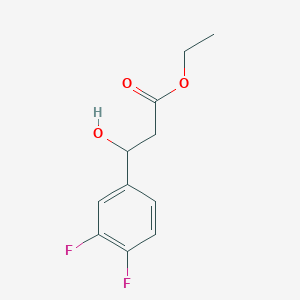
![13-Ethyl-8-(2-methylphenyl)-5-oxa-2,11,13-triazatricyclo[7.4.0.0^{3,7}]trideca-1(9),3(7)-diene-6,10,12-trione](/img/structure/B2388202.png)
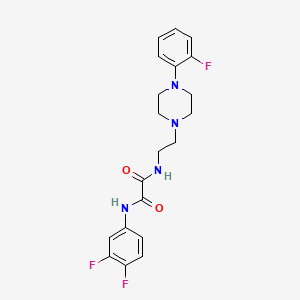
![N-(2-methoxyphenyl)-2-(4-methoxyphenyl)-3-(methylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2388206.png)
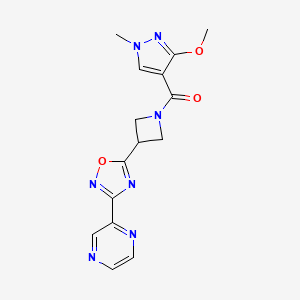
![6-Methyl-2-[[1-(3-methylbenzoyl)azetidin-3-yl]methyl]pyridazin-3-one](/img/structure/B2388212.png)
![N-(benzo[d][1,3]dioxol-5-yl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide](/img/structure/B2388213.png)
